dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate
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Overview
Description
Dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate is an organic compound with the molecular formula C20H21NO7S It is a complex molecule that features a terephthalate core substituted with a benzylsulfonyl group and a propanoyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of terephthalic acid with methanol to form dimethyl terephthalate. This intermediate is then subjected to a series of reactions, including sulfonylation and amidation, to introduce the benzylsulfonyl and propanoyl amine groups, respectively. The reaction conditions often require the use of catalysts, such as palladium or other transition metals, and may involve high temperatures and pressures to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution of the ester groups can produce various amides and esters .
Scientific Research Applications
Dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with protein active sites, while the propanoyl amine group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Lacks the benzylsulfonyl and propanoyl amine groups, making it less versatile in chemical reactions.
Benzylsulfonyl derivatives: Similar in structure but may lack the terephthalate core, affecting their reactivity and applications.
Propanoyl amine derivatives: Share the propanoyl amine group but differ in other structural features, leading to different chemical and biological properties.
Uniqueness
Dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
dimethyl 2-(3-benzylsulfonylpropanoylamino)benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7S/c1-27-19(23)15-8-9-16(20(24)28-2)17(12-15)21-18(22)10-11-29(25,26)13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIMKTLENSAULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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